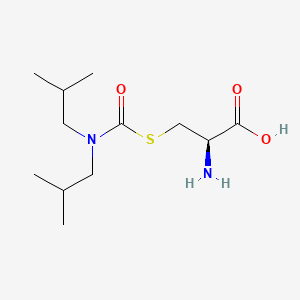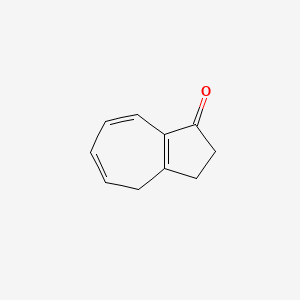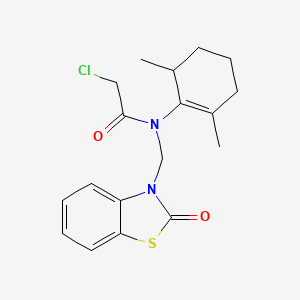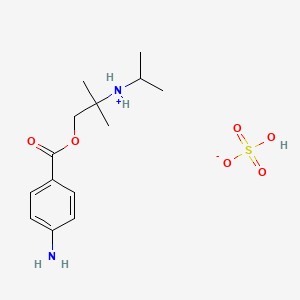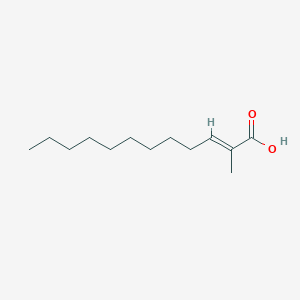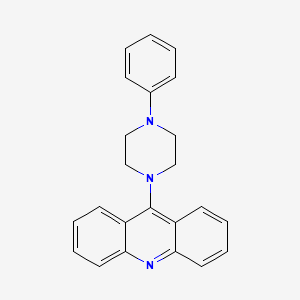
Acridine, 9-(4-phenyl-1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-phenylpiperazin-1-yl)acridine is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties . The structure of 9-(4-phenylpiperazin-1-yl)acridine consists of an acridine moiety linked to a phenylpiperazine group, which contributes to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-phenylpiperazin-1-yl)acridine typically involves the reaction of acridine derivatives with phenylpiperazine. One common method is the nucleophilic substitution reaction where acridine is reacted with 1-phenylpiperazine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at elevated temperatures .
Industrial Production Methods
Industrial production of 9-(4-phenylpiperazin-1-yl)acridine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
9-(4-phenylpiperazin-1-yl)acridine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylpiperazine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction may produce reduced acridine compounds .
Scientific Research Applications
9-(4-phenylpiperazin-1-yl)acridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-(4-phenylpiperazin-1-yl)acridine involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate with DNA, disrupting its structure and function, which is crucial for its anticancer activity . Additionally, it inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cognitive functions .
Comparison with Similar Compounds
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
Triazoloacridone (C-1305): Known for its anticancer properties and ability to intercalate with DNA.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Studied for its potential in cancer therapy.
Uniqueness
9-(4-phenylpiperazin-1-yl)acridine is unique due to its combination of the acridine moiety and the phenylpiperazine group, which enhances its biological activity and specificity. This structural uniqueness contributes to its potential as a therapeutic agent in various fields, including neurodegenerative diseases and cancer .
Properties
CAS No. |
113106-17-5 |
|---|---|
Molecular Formula |
C23H21N3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
9-(4-phenylpiperazin-1-yl)acridine |
InChI |
InChI=1S/C23H21N3/c1-2-8-18(9-3-1)25-14-16-26(17-15-25)23-19-10-4-6-12-21(19)24-22-13-7-5-11-20(22)23/h1-13H,14-17H2 |
InChI Key |
XSRFWHXKXCYQHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-](/img/structure/B13762017.png)
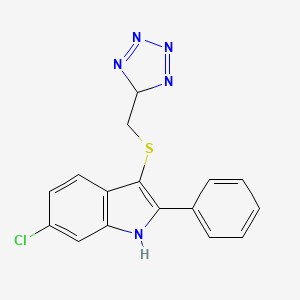
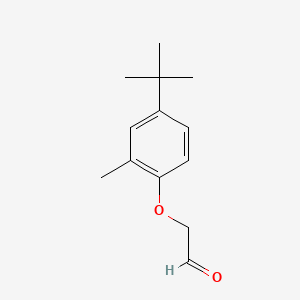
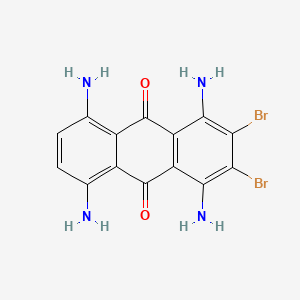
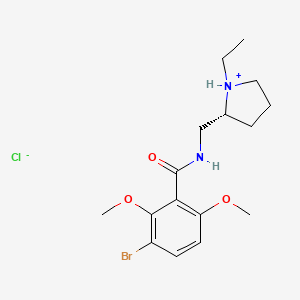
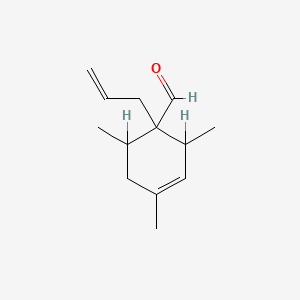
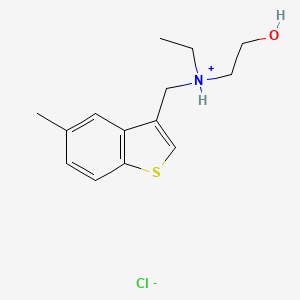
![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)
